molecular formula C15H11NO2 B095576 7-Aminoflavone CAS No. 15847-18-4

7-Aminoflavone

Cat. No.: B095576
CAS No.: 15847-18-4
M. Wt: 237.25 g/mol
InChI Key: JGSKYGCPGCBEET-UHFFFAOYSA-N
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Description

7-Aminoflavone is a synthetic flavonoid derivative known for its potential biological activities, particularly in the field of cancer research. It is a member of the flavone family, which are compounds characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The presence of an amino group at the 7th position of the flavone structure distinguishes this compound from other flavones.

Mechanism of Action

Target of Action

The primary target of 7-Aminoflavone (7-AF) is DNA . The compound selectively binds with DNA, which plays a crucial role in its mechanism of action .

Mode of Action

This compound interacts with its target, DNA, through a host-guest complex form with β-cyclodextrin (β-CD) . This interaction was investigated using various spectroscopic techniques, including absorption, steady-state fluorescence, time-resolved fluorescence, and NMR . The binding constant of DNA with 7-AF, both in the presence and absence of β-CD, was calculated . The binding of 7-AF to DNA leads to DNA cleavage induction .

Biochemical Pathways

It’s known that the compound’s interaction with dna can alter various biochemical processes, such as molecular recognition, biological transport, and cell repair .

Pharmacokinetics

It’s known that the compound forms a complex with β-cyclodextrin, which can alter its physicochemical properties . This complexation can potentially influence the bioavailability of this compound.

Result of Action

The binding of this compound to DNA can lead to various molecular and cellular effects. For instance, it has been reported that the compound can induce DNA-protein cross-links (DPC) and γ-H2AX in MCF-7 human breast cancer cells . This suggests that this compound may have potential antiproliferative and anticancer activities.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of β-cyclodextrin can affect the compound’s interaction with DNA . Additionally, the compound’s physicochemical properties, such as its melting point , can also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Aminoflavone can be synthesized through various methods. One common approach involves the condensation of 2’-hydroxydihydrochalcones with appropriate amines, followed by cyclization. This process often employs palladium (II)-catalyzed oxidative cyclization . Another method involves the use of amino dimethoxyacetophenones as starting materials, which are then subjected to cyclization reactions to form the flavone structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoflavone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroflavone derivatives.

    Substitution: Various substituted flavones depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

  • 6-Aminoflavone
  • 6-Hydroxyflavone
  • Apigenin
  • Chrysin
  • Daidzein
  • Genistein

Comparison: 7-Aminoflavone is unique due to its specific amino substitution at the 7th position, which imparts distinct biological activities compared to other flavones. For instance, while 6-Aminoflavone and 6-Hydroxyflavone also exhibit anticancer properties, the position of the amino group in this compound enhances its DNA binding affinity and specificity . Additionally, compounds like apigenin and chrysin, although structurally similar, do not possess the same level of anticancer activity as this compound.

Properties

IUPAC Name

7-amino-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSKYGCPGCBEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584331
Record name 7-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15847-18-4
Record name 7-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoflavone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anticancer properties of 7-Aminoflavone?

A1: this compound has shown promising anticancer activity, particularly against breast cancer cells [, ]. Studies have demonstrated that it can inhibit the growth of MCF-7 breast cancer cells [, ]. This activity is attributed to its ability to enhance the cytotoxic effects of titanocene dichloride when functionalized as an amide [].

Q2: How does this compound interact with biological systems?

A2: Research indicates that this compound can bind to biological targets such as calf thymus DNA, particularly when complexed with β-Cyclodextrin []. This binding interaction has been investigated using spectroscopic techniques and molecular docking studies [].

Q3: What is the role of this compound in insect antifeedant activity?

A3: this compound exhibits significant insect antifeedant activity []. Notably, the introduction of the amino group at the C-7 position of flavone considerably increases this activity, making it a strong deterrent against insects like the peach-potato aphid (Myzus persicae) [].

Q4: Can this compound be chemically modified to create new compounds with potential biological activity?

A4: Yes, this compound serves as a versatile building block for synthesizing novel compounds [, , ]. For instance, it is a key precursor in the synthesis of fused pyrroles containing 4-hydroxycoumarins via regioselective metal-free multicomponent reactions []. These fused pyrroles, incorporating chromone, flavone, coumarin, fluorenone, and anthraquinone moieties, hold potential for various pharmacological applications [].

Q5: How do the structural characteristics of this compound contribute to its properties?

A5: Vibrational spectroscopy studies, including FT-Raman and FT-IR, coupled with density functional theoretical simulations, have provided insights into the structural features of this compound []. These investigations reveal that conjugation and hydrogen bonding within the molecule influence its vibrational characteristics, particularly by lowering the carbonyl stretching vibrations [].

Q6: What is the significance of metal complexes involving this compound?

A6: this compound readily forms complexes with metal ions, such as copper(II) [, ]. These copper(II) complexes have been characterized using magneto-structural, spectroscopic, and DFT methods []. Notably, these complexes, especially [Cu(6AFl)2Cl2], have shown greater cytotoxic potency against human leukaemia cell lines compared to their ruthenium(II) counterparts and even cisplatin []. This highlights the potential of this compound-metal complexes in medicinal chemistry.

Q7: Can fungi metabolize this compound?

A7: Yes, entomopathogenic filamentous fungi, specifically Isaria fumosorosea and Isaria farinosa, can biotransform this compound []. These fungi primarily modify this compound by producing two acetamido derivatives: 7-acetamidoflavone and 7-acetamido-4′-hydroxyflavone []. This biotransformation capacity of fungi presents opportunities for generating novel this compound derivatives with potentially altered biological properties.

Q8: Are there any studies on the electrochemical properties of this compound and its derivatives?

A8: Yes, the electrochemical behavior of this compound, along with its antioxidant properties, has been investigated using electrochemical methods []. This research provides valuable insights into its redox properties and potential applications in materials science and electrochemistry.

Q9: What methods are used to synthesize this compound and its derivatives?

A9: Palladium-catalyzed coupling reactions have been successfully employed for the synthesis of this compound and other derivatives like 7-Vinylflavone [, ]. These synthetic approaches provide efficient routes for accessing this important class of compounds, facilitating further research and development.

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